molecular formula C16H7Cl2F3N2O B15085614 3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618101-86-3

3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15085614
CAS No.: 618101-86-3
M. Wt: 371.1 g/mol
InChI Key: UHVWYQFCFNADGJ-UHFFFAOYSA-N
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Description

3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 618101-86-3, ChemSpider ID: 3028203) is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with halogenated aryl groups. Its molecular formula is C₁₆H₇Cl₂F₃N₂O, with an average mass of 371.139 g/mol and a monoisotopic mass of 369.988753 g/mol . The compound features:

  • A 2,4-dichloro-5-fluorophenyl group at position 3 of the pyrazole ring.
  • A 2,4-difluorophenyl group at position 1.
  • A reactive aldehyde group at position 2.

Properties

CAS No.

618101-86-3

Molecular Formula

C16H7Cl2F3N2O

Molecular Weight

371.1 g/mol

IUPAC Name

3-(2,4-dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H7Cl2F3N2O/c17-11-5-12(18)13(20)4-10(11)16-8(7-24)6-23(22-16)15-2-1-9(19)3-14(15)21/h1-7H

InChI Key

UHVWYQFCFNADGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)C=O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Synthesis Methods

Method Key Reagents Conditions Yield* Advantages Limitations
Vilsmeier-Haack POCl3, DMF 0–5°C, CH2Cl2 ~60% Regioselective, mild Requires pre-synthesized pyrazole
Hydrazine-Diketone Hydrazine, β-keto ester Reflux, ethanol ~50% Modular, one-pot Unstable intermediates
Oxidative Cyclization CuCl2, DMSO 80°C, aerobic ~65% High regiocontrol Heavy metal waste
Multi-Step CO2, triethyl orthoformate Biphasic, K2CO3 ~75% Scalable, high yield Complex optimization

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde group undergoes aldol condensation with ketones or other carbonyl-containing compounds. For example:

  • Reaction with acetophenones : In methanol with sodium ethoxide (EtONa), the compound forms α,β-unsaturated ketones (chalcone analogs) via base-catalyzed condensation .
    Example :
    Pyrazole-4-carbaldehyde+AcetophenoneEtONa, MeOH1,3-Diarylprop-2-en-1-one\text{Pyrazole-4-carbaldehyde} + \text{Acetophenone} \xrightarrow{\text{EtONa, MeOH}} \text{1,3-Diarylprop-2-en-1-one}
    Yields for analogous reactions reach 82–92% .

Nucleophilic Aromatic Substitution (SNAr)

Halogen atoms on the phenyl rings participate in SNAr reactions under specific conditions:

  • Chlorine substitution : Reacts with amines (e.g., aniline) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) to yield aryl amine derivatives .
    Example :
    Ar-Cl+NH2RCu catalyst, 100°CAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{Cu catalyst, 100°C}} \text{Ar-NHR} + \text{HCl}
    Copper catalysts (e.g., CuI) enhance reaction efficiency .

Formation of Heterocycles

The aldehyde group facilitates the synthesis of fused heterocycles:

Pyridine Derivatives

Under Krohnke conditions (phenacyl pyridinium bromides, NH₄OAc, AcOH), α,β-unsaturated ketones further cyclize to pyridinylpyrazoles :
Chalcone AnalogNH₄OAc, AcOHPyridinylpyrazole\text{Chalcone Analog} \xrightarrow{\text{NH₄OAc, AcOH}} \text{Pyridinylpyrazole}
Yields: 85–90% .

Reduction and Oxidation

  • Aldehyde reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to a hydroxymethyl group.

  • Oxidation to carboxylic acid : Strong oxidants (KMnO₄, CrO₃) convert the aldehyde to a pyrazole-4-carboxylic acid .

Cycloaddition Reactions

The pyrazole ring engages in 1,3-dipolar cycloadditions with diazo compounds:

  • With ethyl diazoacetate : Forms pyrazoline intermediates, which oxidize to 1,3,5-triarylpyrazoles .
    Yields: ~89% (using Zn(OTf)₂ as catalyst) .

Mechanistic Insights

  • Electronic effects : Electron-withdrawing halogen substituents (Cl, F) increase the electrophilicity of the aldehyde group, accelerating nucleophilic additions .

  • Steric hindrance : Bulky 2,4-difluorophenyl groups may slow reactions at the pyrazole C-3 position.

Scientific Research Applications

3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. For example:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Molecular and Structural Properties

The target compound differs from analogs in substituent patterns on the pyrazole ring. Key comparisons are summarized below:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Source
Target Compound C₁₆H₇Cl₂F₃N₂O 371.139 1-(2,4-Difluorophenyl), 3-(2,4-dichloro-5-fluorophenyl)
3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₆H₉Cl₂FN₂O 335.159 1-Phenyl (no fluorine), 3-(2,4-dichloro-5-fluorophenyl)
1-(3-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-4-carbaldehyde C₁₆H₈Cl₃FN₂O 369.612 1-(3-Chlorophenyl), 3-(2,4-dichloro-5-fluorophenyl)
3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde C₁₆H₈Cl₂F₂N₂O 357.15 1-(4-Fluorophenyl), 3-(2,4-dichloro-5-fluorophenyl)
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₆H₁₀F₂N₂O ~300.27 1-Phenyl, 3-(3,5-difluorophenyl)

Key Observations :

  • Halogenation Impact : The target compound’s 2,4-difluorophenyl group increases electronegativity and steric bulk compared to phenyl () or 4-fluorophenyl () analogs.
  • Chlorine Substitution : All analogs share the 3-(2,4-dichloro-5-fluorophenyl) group, but the 1-position substituent dictates solubility and reactivity.

Structural and Electronic Effects

  • Electron-Withdrawing Groups : Fluorine and chlorine atoms enhance stability and influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
  • Steric Effects : Bulkier substituents (e.g., 2,4-difluorophenyl vs. phenyl) may hinder rotational freedom, affecting binding to biological targets .

Biological Activity

The compound 3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H10Cl2F2N2O
  • CAS Number : 1190865-44-1
  • The structure consists of a pyrazole core substituted with dichloro and difluoro phenyl groups, contributing to its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Table 1: Inhibitory Activity against COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µM)
Standard (Diclofenac)76%86%54.65
3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehydeTBDTBDTBD

Studies have shown that modifications in the pyrazole structure can enhance anti-inflammatory activity, making it a promising scaffold for developing new therapeutic agents .

2. Anticancer Activity

The compound's potential as an anticancer agent has been investigated in various studies. Pyrazoles have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on different cancer cell lines. The results showed that specific substitutions on the pyrazole ring significantly increased cytotoxicity against breast and colon cancer cell lines .

3. Antimicrobial Activity

Antimicrobial properties of pyrazole derivatives have also been documented. The compound demonstrated efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
E. coliTBDTBD
S. aureusTBDTBD
Pseudomonas aeruginosaTBDTBD

Research indicates that the presence of halogen substituents enhances the antimicrobial activity of pyrazole compounds, making them effective against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring can lead to variations in potency and selectivity towards specific biological targets.

Key Findings:

  • Substituents such as chlorine and fluorine enhance lipophilicity and bioavailability.
  • The position of substituents influences binding affinity to target enzymes and receptors .

Q & A

Q. What are the established synthetic routes for 3-(2,4-Dichloro-5-fluorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including Vilsmeier-Haack formylation reactions applied to pyrazole intermediates. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are synthesized via Vilsmeier-Haack conditions (POCl₃/DMF), optimized at 0–5°C for 4–6 hours . Similar approaches for fluorophenyl-substituted pyrazoles use Suzuki-Miyaura cross-coupling to introduce aryl groups, with yields improved by using Pd(PPh₃)₄ catalyst and anhydrous DMF at 80°C . Optimization Strategies :
  • Vary solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

  • Monitor intermediates via TLC or HPLC to minimize byproducts.

    • Data Table : Example Reaction Conditions
StepReagents/ConditionsYield (%)Reference
FormylationPOCl₃, DMF, 0–5°C, 6 hrs65–75
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry of halogen substituents. Fluorine coupling patterns (e.g., ²J₆-F-F splitting) distinguish ortho/meta/para positions .

  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]⁺ ion at m/z 401.98).

  • X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) refined via SHELXL for precise bond-length/angle analysis. For example, pyrazole rings in similar compounds show C–C bond lengths of 1.35–1.40 Å .

    • Data Table : Typical Crystallographic Parameters
ParameterValueReference
Space GroupP2₁/c
R Factor0.031–0.072
Mean C–C Bond Length1.38 Å

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound with biological targets like cannabinoid receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to CB1/CB2 receptors. The fluorophenyl groups may engage in hydrophobic interactions, while the aldehyde moiety could form hydrogen bonds with residues like Lys192 (CB1) .

  • DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces, correlating with electrophilic reactivity .

    • Contradiction Note :
      Discrepancies between in silico predictions and experimental binding affinities may arise from solvation effects or receptor flexibility. Validate with radioligand displacement assays (e.g., [³H]CP-55,940 competition) .

Q. What strategies resolve contradictions in crystallographic data obtained from different polymorphs of this compound?

  • Methodological Answer :
  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.5–0.7 Å) to improve data completeness (>99%) for twinned crystals .
  • Dynamic NMR : Investigate conformational flexibility in solution (e.g., hindered rotation of fluorophenyl groups) that may not reflect solid-state structures .
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O vs. halogen bonding) across polymorphs to explain packing differences .

Q. How do halogen substituents influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Hammett Analysis : Fluorine (σₚ = +0.06) and chlorine (σₚ = +0.23) substituents increase pyrazole ring electron deficiency, directing electrophilic substitution to the 5-position.

  • Kinetic Studies : Monitor Suzuki-Miyaura coupling rates with varying halogen leaving groups (Cl > Br > I). Chlorine’s lower electronegativity facilitates oxidative addition to Pd(0) .

    • Data Table : Halogen Effects on Reaction Rates
Leaving GroupRelative Rate (Cl = 1.0)Reference
Cl1.0
Br0.8
I0.5

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